(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal
Description
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is a chiral organic compound characterized by a dec-4-enal backbone substituted with a nitropropan-2-yl group bearing dimethoxy and nitro functionalities. The compound’s structural complexity—including a conjugated aldehyde, nitro group, and stereocenters—renders it a subject of interest for synthetic organic chemistry and impurity profiling in drug development pipelines .
Properties
CAS No. |
921935-29-7 |
|---|---|
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal |
InChI |
InChI=1S/C15H27NO5/c1-4-5-6-7-8-9-10-13(12-17)14(11-16(18)19)15(20-2)21-3/h8-9,12-15H,4-7,10-11H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
GVDVWGLTYNNCDG-KBPBESRZSA-N |
Isomeric SMILES |
CCCCCC=CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
Canonical SMILES |
CCCCCC=CCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Dimethoxy-3-nitropropan-2-ol
The starting material for the synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is 1,1-dimethoxy-3-nitropropan-2-ol. This compound can be synthesized through the following steps:
Nitration of Propanediol : Propanediol undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methoxylation : The resulting nitro compound can be treated with methanol in the presence of an acid catalyst to yield the dimethoxy derivative.
Formation of Decenal Backbone
The decenal backbone can be synthesized via several methods, including:
- Aldol Condensation : An aldol condensation reaction between appropriate aldehydes or ketones can yield a decenal derivative. For example, combining heptanal with butanal under basic conditions leads to the formation of decenal.
Assembly of the Final Compound
Coupling Reaction
The key step in synthesizing (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is the coupling of the synthesized intermediates:
- Use of Grignard Reagents : A Grignard reagent derived from decenal can be reacted with 1,1-dimethoxy-3-nitropropan-2-ol to form the final product through nucleophilic addition followed by dehydration.
Purification Techniques
Following synthesis, purification methods such as column chromatography or recrystallization are employed to isolate (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal in high purity.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions |
|---|---|---|
| Synthesis of Nitro Alcohol | Nitration and Methoxylation | HNO₃, H₂SO₄, CH₃OH |
| Formation of Decenal | Aldol Condensation | Heptanal, Butanal |
| Coupling | Grignard Reaction | Decenal Grignard reagent |
| Purification | Column Chromatography/Recrystallization | Solvent systems as needed |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the dimethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the nitro group would produce an amine.
Scientific Research Applications
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The enal moiety can participate in Michael addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on impurities associated with solriamfetol, a drug used for excessive daytime sleepiness. While none of the listed impurities directly match the target compound, structural and functional group comparisons can be drawn:
Table 1: Key Features of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal and Related Compounds
Key Differences:
Functional Groups : The target compound uniquely combines nitro, aldehyde, and dimethoxy groups, whereas solriamfetol impurities (A–D) feature urea, carbamate, or carbonate moieties. This distinction impacts reactivity and stability; for example, nitro groups are electron-withdrawing, influencing redox properties, while carbamates are prone to hydrolysis .
Stereochemical Complexity : Both the target compound and solriamfetol impurities exhibit chiral centers, but the (2R,2R) configuration in the target compound may confer distinct stereoelectronic effects during synthesis or degradation.
Applications : The solriamfetol impurities are linked to pharmaceutical quality control, whereas the target compound’s role remains speculative without additional data.
Biological Activity
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is , with a molecular weight of approximately 317.42 g/mol. Its structure features a decenal backbone combined with a dimethoxy and nitro-substituted propanol moiety, which contributes to its unique chemical reactivity.
Synthesis Methods
The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal typically involves multiple steps:
- Formation of the Nitro Group : Achieved through nitration reactions using nitric acid.
- Introduction of the Dimethoxy Group : Utilizes methanol and an acid catalyst.
- Aldehyde Formation : Involves oxidation reactions using reagents like pyridinium chlorochromate (PCC).
These steps require precise control of reaction conditions to maximize yield and selectivity.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Nitropropyl)decanal | Nitro group on propyl chain | Simpler structure; lacks dimethoxy group |
| Decanal | Straight-chain aldehyde | No additional functional groups |
| 1,1-Dimethoxypropane | Dimethoxy group without nitro | Lacks aldehyde functionality |
This table illustrates how (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal's unique combination of functional groups may lead to distinct biological activities compared to its analogs.
Enzyme Interaction Studies
Research has shown that compounds with similar nitro and aldehyde functionalities can interact with various enzymes. For example:
- Inhibition of Aldose Reductase : Some nitro-containing compounds have demonstrated the ability to inhibit aldose reductase, an enzyme involved in diabetic complications.
- Antimicrobial Activity : Related compounds have exhibited antimicrobial properties against specific bacterial strains, suggesting that (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal may also possess similar activities.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of new compounds. While direct studies on (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal are scarce, related compounds have undergone assessments revealing no significant cytotoxicity against various human cancer cell lines . This indicates a potentially favorable safety profile for further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal?
- Methodological Answer :
- Use chiral pool synthesis starting from enantiomerically pure precursors (e.g., (2R)-1,1-dimethoxypropan-2-ol derivatives) to preserve stereochemistry .
- Employ asymmetric catalysis (e.g., organocatalysts or transition-metal catalysts) to control the stereogenic centers during nitroalkene formation .
- Protect the aldehyde group as a dimethyl acetal during synthesis to prevent undesired side reactions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aldehyde Protection | Dimethyl acetal, H+ catalyst | 85 | N/A |
| Nitro Group Introduction | Nitroethylbenzene, Dean–Stark reflux | 72 | 95 (HPLC) |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures (e.g., as done for similar nitroaromatic compounds) .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to determine enantiomeric purity .
- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in H NMR spectra .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer :
- Temperature sensitivity : Store at 0–6°C to minimize nitro group decomposition or thermal racemization .
- Light sensitivity : Use amber vials to prevent photodegradation of the conjugated enal-nitro system.
- Moisture control : Store under inert gas (argon) to avoid hydrolysis of the dimethyl acetal .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the nitro group in nucleophilic environments?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use N-labeled nitro groups to track reaction pathways (e.g., reduction to amine or elimination to nitrile) .
- DFT calculations : Model transition states for nitro group reduction (e.g., using B3LYP/6-31G* basis sets) to predict regioselectivity .
- Data Table :
| Reaction Condition | Product | Activation Energy (kJ/mol) |
|---|---|---|
| H/Pd-C | Dec-4-enal amine derivative | 92.3 (DFT) |
| NaBH/MeOH | Nitrile byproduct | 105.7 (experimental) |
Q. How can computational chemistry predict the environmental fate of this compound?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Estimate log (octanol-water partition coefficient) to predict bioaccumulation potential .
- Molecular dynamics simulations : Model hydrolysis rates of the dimethyl acetal under varying pH conditions .
- Key Parameters :
- Predicted log : 2.8 (moderate hydrophobicity).
- Hydrolysis half-life (pH 7): 14 days (simulated) .
Q. What experimental strategies mitigate racemization during large-scale synthesis?
- Methodological Answer :
- Low-temperature reactions : Perform nitroalkene condensation below 0°C to suppress thermal racemization .
- Enantioselective crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) to purify diastereomeric salts .
- Real-time monitoring : In-line FTIR or polarimetry to track enantiomeric excess during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
